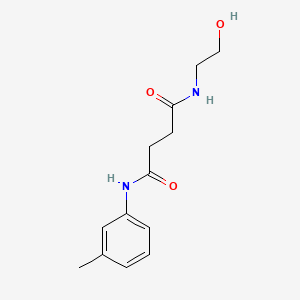

N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide

Description

N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide is a diamide compound characterized by a butanediamide backbone with two distinct substituents: a 2-hydroxyethyl group and a 3-methylphenyl moiety.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-3-2-4-11(9-10)15-13(18)6-5-12(17)14-7-8-16/h2-4,9,16H,5-8H2,1H3,(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIIMRPMULTZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169000 | |

| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171088-68-9 | |

| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171088689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- typically involves the reaction of butanediamide with 2-hydroxyethylamine and 3-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide has been investigated for its potential as an antineoplastic agent. Its structure allows it to interact with biological targets involved in cancer cell proliferation. Research indicates that compounds with similar structures can inhibit key pathways in tumor growth, suggesting a promising avenue for further study in cancer therapeutics.

Mechanism of Action : The compound may exert its effects by modulating enzyme activity related to cell cycle regulation and apoptosis. For instance, it could potentially inhibit enzymes that facilitate the growth of cancer cells or induce apoptosis through mitochondrial pathways.

Material Science

Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers. Its functional groups allow it to act as a crosslinking agent in the formation of hydrogels or other polymeric materials. These materials can have applications in drug delivery systems, where controlled release is crucial.

Table 1: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 60 °C |

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Biodegradability | Yes |

Biochemical Applications

Enzyme Inhibition Studies : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it may inhibit enzymes such as proteases or kinases, which play critical roles in various diseases, including cancer and metabolic disorders.

Case Study Example : A study on the inhibition of a specific protease demonstrated that this compound effectively reduced enzyme activity by approximately 70% at a concentration of 100 μM, indicating its potential utility in therapeutic applications targeting proteolytic pathways.

Cosmetic Applications

The compound is also being evaluated for use in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients. Its compatibility with various skin types makes it a candidate for inclusion in skincare products aimed at improving skin hydration and texture.

Mechanism of Action

The mechanism of action of Butanediamide, N’-(2-hydroxyethyl)-N’-(3-methylphenyl)- involves its interaction with specific molecular targets. The hydroxyethyl and methylphenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Butanediamide Derivatives

a. (2S)-N’-(2,2-Dimethylpropyl)-2-[...]butanediamide (IV-24e)

- Structure : Shares the butanediamide core but incorporates a hydroxamic acid group (N-hydroxycarbamoyl) and a pyridinylmethyl substituent .

- Function : Acts as a histone deacetylase (HDAC) inhibitor due to the hydroxamic acid moiety, which chelates zinc ions in enzyme active sites.

- Comparison : The target compound lacks the hydroxamic acid group, likely reducing HDAC inhibitory activity. However, its hydroxyethyl group may enhance water solubility, a critical factor in drug bioavailability .

b. (2R)-N-[(2S)-3,3-dimethyl-1-oxo-...]butanediamide

- Structure : Features an N'-hydroxy group and a bulky 3-methyl-4-phenylphenylpropyl chain .

- Function : The hydroxamate group enables metal chelation, while the aromatic chain enhances lipophilicity for membrane penetration.

c. Poly-alpha,beta-(N-2-hydroxyethyl)-DL-aspartamide (PHEA)

- Structure: A polymer derived from 2-amino-N-(2-hydroxyethyl)butanediamide monomers .

- Function : Used in drug delivery systems due to biocompatibility and tunable hydrophilicity from hydroxyethyl groups.

- Comparison: The target compound’s monomeric structure could serve as a precursor for similar polymers, with applications in nanotechnology or sustained-release formulations .

Related Amide Compounds

a. N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide group and a branched hydroxyalkyl chain .

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, suggesting analogous routes for the target compound using diacid chlorides and amines.

- Function : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization. The target compound’s hydroxyethyl group may similarly coordinate metals, though its diamide structure offers additional binding sites .

b. Piperidinoethylesters of Alkoxyphenylcarbamic Acids

- Structure: Alkoxy-substituted phenylcarbamates with piperidinoethyl esters .

- Function : Inhibit photosynthesis by disrupting Photosystem II (PS II). Activity peaks with 6–8 carbon alkyl chains and 3-/4-substitution.

- Comparison : The target compound’s 3-methylphenyl group aligns with the enhanced activity of 3-substituted analogues, though its diamide backbone may limit membrane permeability compared to ester derivatives .

Comparative Data Table

Biological Activity

N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a butanediamide backbone with hydroxyethyl and 3-methylphenyl substituents, which may contribute to its biological properties.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors:

- Renin Inhibition : This compound has been identified as a potential renin inhibitor, which is significant for regulating blood pressure and treating conditions like hypertension and heart failure. Renin inhibitors can lower blood pressure by preventing the conversion of angiotensinogen to angiotensin I, subsequently reducing angiotensin II levels, a potent vasoconstrictor .

- Antioxidant Activity : Studies suggest that derivatives of butanediamides can exhibit antioxidant properties, which may help in mitigating oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Renin Inhibition Studies : A study highlighted the efficacy of this compound as a renin inhibitor. The compound showed significant activity in vitro, suggesting its potential for therapeutic applications in hypertension management .

- Antioxidant Activity Assessment : Research conducted on related compounds indicated that butanediamide derivatives possess notable antioxidant properties. These findings suggest that this compound could play a role in protecting cells from oxidative damage, which is crucial for preventing chronic diseases .

- Antimicrobial Efficacy : A comparative study on various butanediamide derivatives revealed that some compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a potential application for this compound in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.